
niobium;oxotungsten;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium;oxotungsten;titanium is a compound that combines the unique properties of niobium, tungsten, and titanium. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Niobium is known for its high melting point and corrosion resistance, tungsten for its density and hardness, and titanium for its strength and biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of niobium;oxotungsten;titanium typically involves the solvothermal synthesis method. This process starts with the dissolution of niobium chloride in benzyl alcohol, forming octahedral [NbCl6−xOx] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .
Industrial Production Methods
Industrial production of this compound involves high-temperature processes and the use of protective environments to minimize oxidation. The compound is often produced in powder form, which can then be processed into various shapes and sizes depending on the application .
Análisis De Reacciones Químicas
Types of Reactions
Niobium;oxotungsten;titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Tungsten and titanium also form stable oxides under similar conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrofluoric acid (HF) and nitric acid (HNO3). These acids can dissolve niobium and facilitate the formation of various oxides and other compounds .
Major Products
The major products formed from the reactions of this compound include various oxides, such as niobium pentoxide (Nb2O5), tungsten trioxide (WO3), and titanium dioxide (TiO2). These oxides have significant applications in catalysis, electronics, and materials science .
Aplicaciones Científicas De Investigación
Niobium;oxotungsten;titanium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Titanium’s biocompatibility makes the compound suitable for medical implants and prosthetics.
Medicine: The compound’s unique properties are being explored for use in medical imaging and diagnostic tools.
Industry: This compound is used in the production of high-strength alloys, superconductors, and other advanced materials
Mecanismo De Acción
The mechanism of action of niobium;oxotungsten;titanium involves the formation of stable oxides and carbides that enhance the compound’s mechanical and chemical properties. For example, the formation of titanium and niobium carbides can refine the microstructure and improve the hardness and toughness of the material . Additionally, the compound’s ability to form stable oxides contributes to its corrosion resistance and catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Tantalum: Similar to niobium in terms of corrosion resistance and high melting point.
Molybdenum: Shares properties with tungsten, such as high strength and melting point.
Vanadium: Similar to titanium in terms of strength and biocompatibility.
Uniqueness
Niobium;oxotungsten;titanium is unique due to the combination of properties from niobium, tungsten, and titanium. This compound offers a balance of high strength, corrosion resistance, and biocompatibility, making it suitable for a wide range of applications that require these combined properties.
Propiedades
Número CAS |
117386-25-1 |
|---|---|
Fórmula molecular |
NbOTiW |
Peso molecular |
340.61 g/mol |
Nombre IUPAC |
niobium;oxotungsten;titanium |
InChI |
InChI=1S/Nb.O.Ti.W |
Clave InChI |
DURIFSMBEMAMRS-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Ti].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
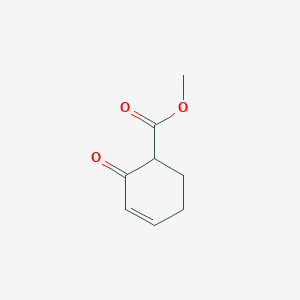


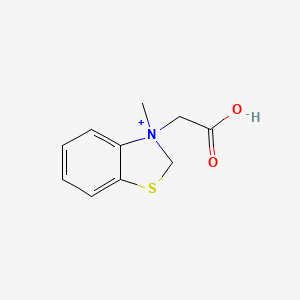
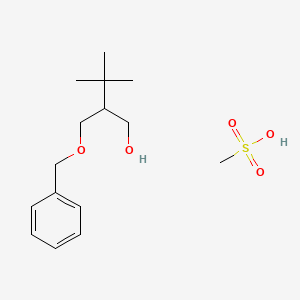
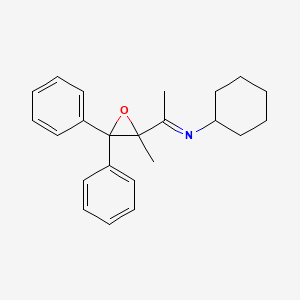
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

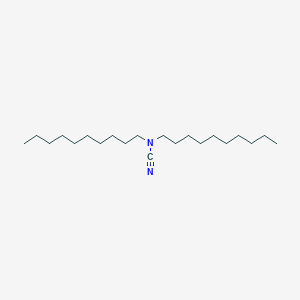
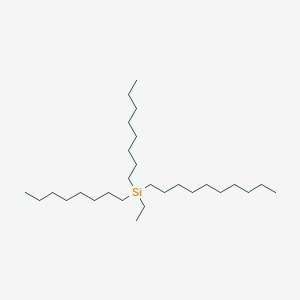
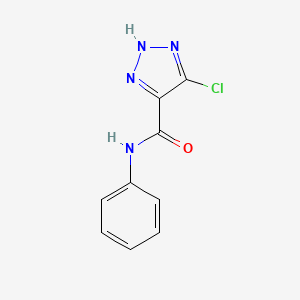
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
